molecular formula C10H16O4 B082578 Ethyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 13395-36-3

Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No. B082578
M. Wt: 200.23 g/mol
InChI Key: NIMKIMUBJFWPTD-UHFFFAOYSA-N
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Patent
US09023846B2

Procedure details

Ethyl 5,5-dimethyl-2,4-dioxo-hexanoate (1.02 g, 5.09 mmol) was dissolved in absolute EtOH (20 mL). CH3NHNH2 (0.270 mL, 5.09 mmol) was added dropwise and the resulting mixture was stirred at room temperature for 2 h. The resulting mixture was warmed to 80° C. for 4 h, and then cooled to room temperature. The solvent was removed under reduced pressure, and the resulting residue was chromatographed using a 70-g pre-packed SiO2 column eluting with 1:19 EtOAc-hexanes to yield the title compound as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 6.68 (s, 1H), 4.33 (q, J=7.2 Hz, 2H), 4.12 (s, 3H), 1.38 (t, J=7.1 Hz, 3H), 1.30 (s, 9H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CH3NHNH2
Quantity
0.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3](=O)[CH2:4][C:5](=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7].[CH3:15][NH:16][NH2:17]>CCO>[CH2:9]([O:8][C:6]([C:5]1[N:16]([CH3:15])[N:17]=[C:3]([C:2]([CH3:14])([CH3:13])[CH3:1])[CH:4]=1)=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
CC(C(CC(C(=O)OCC)=O)=O)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
CH3NHNH2
Quantity
0.27 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to 80° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was chromatographed
WASH
Type
WASH
Details
eluting with 1:19 EtOAc-hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=C(C1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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